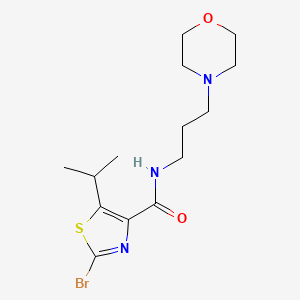
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide is a complex organic compound that features both benzotriazine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide typically involves multiple steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation. This often involves the reaction of a hexanoic acid derivative with an amine group on the benzotriazine core.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzotriazine moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the benzotriazine ring can lead to the formation of dihydrobenzotriazine derivatives.
Substitution: Both the benzotriazine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine and triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The presence of both benzotriazine and triazole rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the benzotriazine ring could provide additional biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzotriazine ring could act as a pharmacophore, binding to specific sites on proteins, while the triazole ring could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one, which share the benzotriazine core.
Triazole Derivatives: Compounds like 1,2,4-triazole, which share the triazole ring.
Uniqueness
What sets 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide apart is the combination of both benzotriazine and triazole rings in a single molecule. This dual functionality can provide unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N7O2 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,2,4-triazol-4-yl)hexanamide |
InChI |
InChI=1S/C15H17N7O2/c23-14(19-21-10-16-17-11-21)8-2-1-5-9-22-15(24)12-6-3-4-7-13(12)18-20-22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,19,23) |
InChI Key |
OJDKBMRUTSCXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11147743.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B11147749.png)
![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147754.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11147756.png)
![(5Z)-5-(2-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147763.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11147764.png)

![5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147773.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11147778.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11147791.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147804.png)

